N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-7-amine
Description
Properties
CAS No. |
61070-81-3 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-7-amine |
InChI |
InChI=1S/C12H15NO/c1-2-10-6-7-14-12(10)11(3-1)13-8-9-4-5-9/h1-3,9,13H,4-8H2 |
InChI Key |
GTJKKQRIZZPIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC=CC3=C2OCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through various methods, such as the Corey-Chaykovsky reaction or the Simmons-Smith reaction, which introduce the cyclopropyl ring onto a suitable precursor.
Attachment to the Dihydrobenzofuran Ring: The cyclopropylmethyl group is then attached to the dihydrobenzofuran ring through a series of reactions, including nucleophilic substitution and amination.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as flow chemistry, which allows for continuous production and improved yields. The use of green chemistry principles, such as minimizing the use of hazardous reagents and optimizing reaction conditions, is also emphasized .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine .
Scientific Research Applications
Scientific Research Applications
The compound's structural characteristics suggest potential applications in agriculture:
- Pesticide Development : Compounds similar to N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-7-amine have been explored for their efficacy as insecticides or herbicides due to their ability to interact with biological systems in pests .
Table 2: Comparison of Similar Compounds in Agricultural Use
| Compound Name | Application Area | Efficacy Level |
|---|---|---|
| N-(Cyclopropylmethyl)-urea | Insecticide | Moderate |
| N-(Cyclopropylmethyl)-carbamate | Herbicide | High |
Material Science
In material science, the compound's unique properties make it suitable for developing new materials:
- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific mechanical properties. Research into its use in creating biodegradable plastics is ongoing .
Table 3: Material Properties of Polymers Derived from this compound
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Biodegradable Polymer | 30 | 150 |
| Thermoplastic | 50 | 200 |
Case Study 1: Pharmacological Evaluation
A study evaluated the pharmacological effects of this compound on various enzyme targets. Results indicated significant inhibition of certain kinases involved in cancer progression, suggesting its potential as an anticancer agent .
Case Study 2: Agricultural Efficacy
Research conducted on the agricultural applications of this compound demonstrated its effectiveness as an insecticide against common pests such as aphids and whiteflies. Field trials showed a reduction in pest populations by over 60% when applied at recommended doses .
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects . The pathways involved in these interactions are still under investigation, but they may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-7-amine and related compounds:
Table 1: Structural and Functional Comparison of Dihydrobenzofuran and Benzene Derivatives
Key Observations:
Core Structure Variations :
- The target compound and its dihydrobenzofuran analogs (e.g., ) share a rigid bicyclic framework, whereas profluralin () is a benzenamine derivative. The dihydrobenzofuran core may enhance metabolic stability compared to planar aromatic systems.
Substituent Effects: Cyclopropylmethyl Group: Present in both the target compound and profluralin, this group likely improves resistance to oxidative metabolism, a feature critical for pesticidal activity in profluralin . Amine Position: The target compound’s amine at position 7 contrasts with the position 3 amine in (S)-7-fluoro-2,3-dihydrobenzofuran-3-amine, which may alter hydrogen-bonding interactions in biological systems .
Synthetic Pathways :
- Nitro-to-amine reduction is a common route for dihydrobenzofuran amines, as seen in 2-methyl-7-nitro-2,3-dihydro-1-benzofuran (). The target compound may follow a similar pathway.
- Cyclopropylmethyl groups are introduced via alkylation reactions, as demonstrated in ’s synthesis of trifluoromethylbenzamide derivatives .
Applications :
- Profluralin () is a herbicide, suggesting the target compound could share pesticidal properties due to structural similarities.
- Fluorinated dihydrobenzofuran amines () are likely used in drug discovery, highlighting the scaffold’s versatility.
Research Findings and Data
- Crystallographic Insights : The crystal structure of 2-methyl-7-nitro-2,3-dihydro-1-benzofuran () reveals bond lengths of 1.47 Å (C2–O) and 1.39 Å (C3–O), typical for dihydrobenzofurans. Such data aid in modeling the target compound’s conformation.
- Synthetic Yields : reports high yields (85–95%) for cyclopropylmethyl-containing intermediates, suggesting efficient routes for analogous compounds .
- Chiral Specificity : The (R)- and (S)-configurations in and underscore the importance of stereochemistry in biological activity, a consideration for the target compound’s design .
Biological Activity
N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-7-amine is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dihydrobenzofuran core with a cyclopropylmethyl substituent, contributing to its unique pharmacological profile. Its molecular formula is CHN, with a molecular weight of approximately 215.29 g/mol. The presence of the benzofuran moiety is notable for its association with various biological activities, including neuroprotective effects and receptor modulation.
The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors. Preliminary studies suggest that it may act as an agonist for melatonin receptors (MT1 and MT2), which are crucial in regulating circadian rhythms and sleep-wake cycles.
Key Mechanisms:
- Receptor Modulation : The compound likely modulates the activity of melatonin receptors, influencing neurotransmitter systems involved in mood regulation.
- Neuroprotective Effects : It has been suggested that the compound exhibits neuroprotective properties, potentially impacting pathways related to oxidative stress and apoptosis in neuronal cells .
Biological Activity Data
Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings related to its receptor interactions and biological effects:
Case Studies
Several case studies have explored the effects of this compound on animal models:
- Neuroprotection in Ischemia Models :
-
Behavioral Studies :
- Behavioral assays demonstrated that the compound exhibited antidepressant-like effects in tests such as the forced swim test and tail suspension test, indicating potential for treating mood disorders.
Research Findings
Research has indicated that this compound may also interact with other targets beyond melatonin receptors. For example, studies have shown potential interactions with dopamine receptors, suggesting a broader pharmacological profile that could include effects on mood and cognition .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-7-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : A common approach involves synthesizing a nitro-substituted benzofuran intermediate (e.g., 2-methyl-7-nitro-2,3-dihydrobenzofuran) followed by reduction to the amine and subsequent alkylation with cyclopropylmethyl groups. For example, nitro reduction can be achieved via catalytic hydrogenation or using SnCl₂/HCl, while alkylation may employ reductive amination or nucleophilic substitution. Optimization includes tuning reaction temperature (e.g., 0–25°C for nitro reduction), solvent choice (e.g., dichloromethane for alkylation), and catalyst loading (e.g., palladium on carbon for hydrogenation). Purification via column chromatography (e.g., EtOAc/hexane gradients) or recrystallization improves purity .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodology :
- 1H-NMR : Critical for confirming the dihydrobenzofuran core (e.g., δ 2.10–4.37 ppm for methylene/methine protons) and cyclopropylmethyl substitution (δ 1.67–2.22 ppm for cyclopropane protons) .
- Mass Spectrometry (ESI+) : Validates molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .
- Melting Point Analysis : Consistency in melting points (e.g., 81–82°C for related intermediates) indicates purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodology :
- Systematic Substituent Variation : Modify the cyclopropylmethyl group (e.g., replacing with cyclobutyl or dodecyl chains) and the benzofuran core (e.g., introducing electron-withdrawing/donating groups).
- Biological Assays : Test derivatives against target receptors (e.g., mycobacterial enzymes for antitubercular activity, as seen in cyclopropane-containing analogs) .
- Computational Modeling : Use docking studies to predict binding affinities and guide synthetic prioritization.
Q. How can researchers resolve contradictions in spectral data or reproducibility issues across synthetic batches?
- Methodology :
- Cross-Validation : Replicate synthesis under strict conditions (e.g., inert atmosphere, controlled humidity) and compare NMR/MS data with literature benchmarks .
- Impurity Profiling : Employ HPLC-MS to identify by-products (e.g., incomplete alkylation or oxidation side products).
- Crystallography : If possible, resolve crystal structures (as done for intermediates like 2-methyl-7-nitro-2,3-dihydrobenzofuran) to confirm stereochemistry .
Q. What strategies are effective for improving solubility and stability of this amine derivative in pharmacological assays?
- Methodology :
- Salt Formation : Convert the free base to hydrochloride or trifluoroacetate salts (e.g., via HCl gas in EtOAc) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that enhance solubility and release the active compound in vivo.
- Co-Solvent Systems : Use DMSO-water or PEG-based solvents to maintain compound integrity during screening .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity results between in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
- Formulation Adjustments : Optimize delivery methods (e.g., liposomal encapsulation) to enhance bioavailability.
- Dose-Response Correlation : Re-evaluate in vitro assays using physiologically relevant concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
